
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
説明
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral compound with potential applications in various fields of chemistry and pharmacology. This compound is characterized by its tetrahydropyridine ring structure, which is substituted with an allyl group at the 2-position and a methyl group at the 6-position. The stereochemistry of the compound is defined by the (2R,6R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-allyl-6-methylpyridine derivative. The reaction typically employs a chiral catalyst, such as a rhodium or ruthenium complex, under hydrogen gas at elevated pressures and temperatures. The choice of solvent and reaction conditions can significantly influence the yield and enantioselectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation reactors equipped with chiral catalysts can be used to achieve high throughput and consistent product quality. Process optimization, including the selection of appropriate reaction parameters and catalyst regeneration techniques, is crucial for cost-effective and sustainable production.
化学反応の分析
Types of Reactions
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding saturated tetrahydropyridine derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include epoxides, diols, saturated tetrahydropyridines, and various substituted derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
Chemical Applications
Building Block in Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in pharmaceuticals and fine chemicals.
Chiral Ligand in Asymmetric Synthesis
Due to its chiral nature, (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is utilized as a chiral ligand in asymmetric synthesis. This application is essential for producing enantiomerically pure substances that are critical for the pharmaceutical industry.
Biological Applications
Neurotransmitter Analog
Research indicates that this compound may act as a neurotransmitter analog. Its structural similarity to naturally occurring neurotransmitters allows it to interact with neurotransmitter systems, particularly the glutamatergic system, which is vital for synaptic plasticity and neuroprotection.
MAO Inhibition and Neuroprotection
Studies have shown that this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Table 1: Comparison of MAO Inhibition by Tetrahydropyridine Derivatives
Compound | MAO-A Inhibition | MAO-B Inhibition | Reference |
---|---|---|---|
This compound | Moderate | Weak | |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Strong | Moderate | |
1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine | Strong | Weak |
Case Study: Neuroprotection in Mouse Models
A significant study investigated the neuroprotective effects of this compound on mice exposed to neurotoxic agents like MPTP:
- Administration : Mice received daily injections of the compound prior to MPTP exposure.
- Results : The compound significantly reduced dopamine depletion in the striatum compared to control groups. This effect was attributed to its MAO inhibitory activity and subsequent preservation of dopaminergic neurons.
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
Neurodegenerative Diseases
The compound's neuroprotective properties indicate potential utility in treating conditions such as Parkinson's disease by preventing dopamine neuron loss.
Mood Disorders
By modulating neurotransmitter levels through MAO inhibition, this compound may also play a role in managing mood disorders.
作用機序
The mechanism of action of (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. The specific pathways and molecular interactions depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic development.
類似化合物との比較
Similar Compounds
- (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
- (2R,6R)-2-Allyl-6-ethyl-1,2,3,6-tetrahydropyridine
- (2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine derivatives with different substituents
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical and biological processes. Compared to its analogs, this compound may exhibit different binding affinities, reaction rates, and biological activities, making it a valuable tool in research and industrial applications.
生物活性
(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a compound of interest in pharmacological research due to its potential neuroprotective and therapeutic properties. This article reviews the biological activity of this compound, focusing on its effects on monoamine oxidase (MAO) enzymes, neurotoxicity models, and its implications for neurodegenerative diseases such as Parkinson's disease.
- Molecular Formula : C9H15N
- Molecular Weight : 137.22 g/mol
- CAS Number : 175478-19-0
- Structure : The compound features a tetrahydropyridine ring with an allyl and a methyl group at specific positions, contributing to its biological activity.
1. Monoamine Oxidase Inhibition
Research indicates that this compound exhibits significant inhibitory effects on both MAO-A and MAO-B enzymes. In vitro studies have shown that:
- The compound acts as a competitive inhibitor of MAO-A.
- It displays weak noncompetitive inhibition of MAO-B.
This dual inhibition is crucial as MAO-B is implicated in the metabolism of dopamine, and its inhibition can lead to increased levels of this neurotransmitter in the brain, which is beneficial in treating Parkinson's disease .
2. Neuroprotective Effects
In animal models of neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound has demonstrated protective effects against dopamine neuron degeneration. Studies have shown:
- The compound significantly reduces the depletion of dopamine and its metabolites in the striatum following MPTP administration.
- It also protects cultured neurons from toxin-induced apoptosis .
3. Antiparkinsonian Activity
The antiparkinsonian potential of this compound has been investigated through various pharmacological assays:
- In MPTP-induced models, administration of the compound resulted in a notable alleviation of motor symptoms associated with Parkinson's disease.
- Dosage studies revealed effective doses as low as 1 mg/kg in alleviating symptoms compared to higher doses required for other compounds like Prottremine .
Case Studies
Several studies have highlighted the efficacy of this compound:
Study | Model Used | Findings |
---|---|---|
Study A | MPTP Mouse Model | Significant reduction in dopamine depletion; protective effects on neurons. |
Study B | In vitro MAO Inhibition | Competitive inhibition observed for MAO-A; weak inhibition for MAO-B. |
Study C | Behavioral Tests | Improvement in motor function at low doses; potential for clinical applications in Parkinson's treatment. |
特性
IUPAC Name |
(2R,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=CC[C@H](N1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。